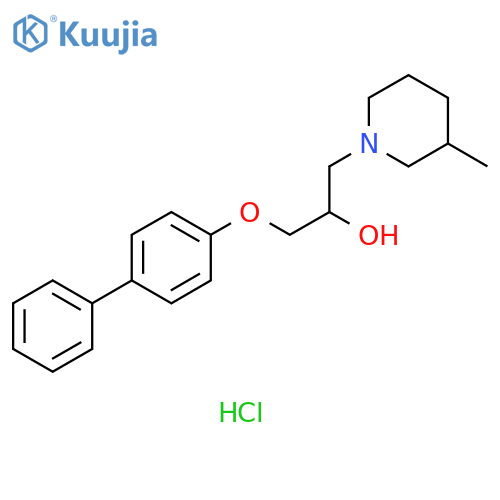Cas no 1216568-81-8 (1-{1,1'-biphenyl-4-yloxy}-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride)

1216568-81-8 structure
商品名:1-{1,1'-biphenyl-4-yloxy}-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride
CAS番号:1216568-81-8
MF:C21H28ClNO2
メガワット:361.90552520752
CID:6517777
1-{1,1'-biphenyl-4-yloxy}-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride 化学的及び物理的性質
名前と識別子
-
- 1-{1,1'-biphenyl-4-yloxy}-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride
- 1-Piperidineethanol, α-[([1,1'-biphenyl]-4-yloxy)methyl]-3-methyl-, hydrochloride (1:1)
-
- インチ: 1S/C21H27NO2.ClH/c1-17-6-5-13-22(14-17)15-20(23)16-24-21-11-9-19(10-12-21)18-7-3-2-4-8-18;/h2-4,7-12,17,20,23H,5-6,13-16H2,1H3;1H
- InChIKey: ZGSWPKVDLNXYOV-UHFFFAOYSA-N
- ほほえんだ: O(C1C=CC(C2C=CC=CC=2)=CC=1)CC(O)CN1CCCC(C)C1.Cl
1-{1,1'-biphenyl-4-yloxy}-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1246-0007-1mg |
1-{[1,1'-biphenyl]-4-yloxy}-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride |
1216568-81-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1246-0007-40mg |
1-{[1,1'-biphenyl]-4-yloxy}-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride |
1216568-81-8 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
| Life Chemicals | F1246-0007-30mg |
1-{[1,1'-biphenyl]-4-yloxy}-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride |
1216568-81-8 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
| Life Chemicals | F1246-0007-20mg |
1-{[1,1'-biphenyl]-4-yloxy}-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride |
1216568-81-8 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
| Life Chemicals | F1246-0007-5mg |
1-{[1,1'-biphenyl]-4-yloxy}-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride |
1216568-81-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1246-0007-50mg |
1-{[1,1'-biphenyl]-4-yloxy}-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride |
1216568-81-8 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
| Life Chemicals | F1246-0007-75mg |
1-{[1,1'-biphenyl]-4-yloxy}-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride |
1216568-81-8 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
| Life Chemicals | F1246-0007-2μmol |
1-{[1,1'-biphenyl]-4-yloxy}-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride |
1216568-81-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1246-0007-10mg |
1-{[1,1'-biphenyl]-4-yloxy}-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride |
1216568-81-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1246-0007-25mg |
1-{[1,1'-biphenyl]-4-yloxy}-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride |
1216568-81-8 | 90%+ | 25mg |
$109.0 | 2023-05-17 |
1-{1,1'-biphenyl-4-yloxy}-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride 関連文献
-
Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
1216568-81-8 (1-{1,1'-biphenyl-4-yloxy}-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride) 関連製品
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
